CXCR7 modulator 1 is a small molecule designed to interact with the CXC chemokine receptor 7, which plays a significant role in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases. This compound is classified as a receptor modulator and is particularly noted for its potential therapeutic applications in oncology and inflammatory conditions.
The development of CXCR7 modulator 1 stems from extensive research into the chemokine system, particularly focusing on the role of CXC chemokine receptor 7. Studies have indicated that this receptor can influence tumor growth and metastasis, leading to the synthesis of modulators that can inhibit its function .
CXCR7 modulator 1 falls under the category of G-protein-coupled receptor modulators. It specifically targets the CXC chemokine receptor 7, which is implicated in various signaling pathways associated with cancer and inflammation. The compound is also related to other modulators that interact with similar receptors, such as CXC chemokine receptor 4 .
The synthesis of CXCR7 modulator 1 involves several steps that utilize asymmetric synthesis techniques to create a highly functionalized β-amino amide framework. This method allows for the introduction of various substituents that enhance the compound's activity and selectivity towards the CXCR7 receptor .
The molecular structure of CXCR7 modulator 1 features a complex arrangement that includes a hindered tertiary β-amino amide structure. This configuration is critical for its binding affinity and specificity toward the CXCR7 receptor.
CXCR7 modulator 1 primarily undergoes interactions with the CXCR7 receptor, leading to modulation of its signaling pathways. The key reactions involve:
The mechanism by which CXCR7 modulator 1 exerts its effects involves:
Research indicates that CXCR7 modulation can lead to significant reductions in tumor growth rates in preclinical models .
Relevant data from studies suggest that modifications can enhance both stability and solubility profiles, making them suitable for pharmaceutical formulations .
CXCR7 modulator 1 has several scientific uses:
CXC chemokine receptor 7 (CXCR7), reclassified as atypical chemokine receptor 3 (ACKR3), exhibits distinct pathophysiological roles due to its inability to couple with G-proteins. Unlike canonical chemokine receptors, ACKR3 lacks the conserved DRYLAIV motif in its second intracellular loop, replaced by DRYLSIT. This structural alteration abolishes Gi-protein-mediated signaling, positioning ACKR3 primarily as a scavenger or regulatory receptor [1] [3].
In cancer, ACKR3 is overexpressed in tumor endothelia and malignant cells (e.g., breast, prostate, lung), correlating with advanced metastasis and poor prognosis. It promotes tumor growth by:
In cardiovascular contexts, ACKR3 regulates post-ischemic repair. Platelet surface ACKR3 increases after myocardial infarction, promoting anti-thrombotic activity and functional recovery by sequestering CXCL12—counteracting CXCR4’s pro-thrombotic effects [7]. Neurologically, ACKR3 overexpression in Alzheimer’s disease, multiple sclerosis, and stroke models enhances neuroprotection and neurogenesis by fine-tuning CXCL12 bioavailability [8].
Table 1: Pathophysiological Roles of ACKR3 in Key Diseases
Disease Context | ACKR3 Function | Mechanistic Outcome |
---|---|---|
Solid Tumors | Scavenges CXCL12; dimerizes with CXCR4 | Promotes metastasis, angiogenesis, and cancer stem cell maintenance [2] [5] |
Myocardial Infarction | Upregulated on platelets; sequesters CXCL12 | Attenuates thrombosis; improves cardiac recovery [7] |
Neurological Disorders | Modulates CXCL12 gradients in CNS | Supports neurogenesis; regulates microglial chemotaxis [8] |
ACKR3 binds two primary ligands with high affinity: CXCL12 (dissociation constant Kd ≈ 0.4–1.0 nM) and CXCL11 (Kd ≈ 2.0 nM). This dual specificity enables context-dependent regulation of chemokine networks [1] [6]. Key dynamics include:
ACKR3’s ligand trafficking exhibits non-saturable kinetics. Even at high chemokine concentrations (>100 nM), ACKR3-mediated degradation continues unabated, enabling efficient gradient formation critical for cell migration. For example, in zebrafish embryogenesis, ACKR3b clears CXCL12a from somatic cells, creating directional cues for primordial germ cell migration [3] [6].
Table 2: Ligand Binding and Trafficking Properties of ACKR3
Ligand | Binding Affinity (K_d) | Primary Fate After Binding | Functional Consequence |
---|---|---|---|
CXCL12 | 0.4–1.0 nM | Lysosomal degradation | Depletes CXCL12; suppresses CXCR4 signaling [3] [6] |
CXCL11 | 2.0 nM | Lysosomal degradation | Modulates CXCR3-mediated immune responses; supports tumor growth [2] [9] |
ACKR3’s signaling mechanisms remain contentious, with debates centering on its capacity for G-protein coupling versus β-arrestin-dependent pathways:
Evidence Against G-Protein Coupling
Evidence for β-Arrestin Signaling
Resolving the Controversy
Cell type and ligand bias underpin the conflicting data:
Thus, ACKR3’s functions span a spectrum: from pure chemokine scavenging in some contexts (e.g., hematopoietic cells) to active β-arrestin signaling in others (e.g., tumors). This duality underscores its therapeutic relevance—modulating ACKR3 could simultaneously alter chemokine bioavailability and disrupt pro-survival pathways in diseases [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1